molecular formula C17H16O3S B1360664 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone CAS No. 898779-12-9

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone

Cat. No.: B1360664
CAS No.: 898779-12-9
M. Wt: 300.4 g/mol
InChI Key: TYRMRSRSJRMBRV-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone: is an organic compound that features a benzophenone core substituted with a thiomethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural features, which combine the properties of benzophenone, a common photoinitiator, with those of dioxolane, a versatile protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Regenerated carbonyl compounds.

Mechanism of Action

Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization reactions . This process involves the excitation of the benzophenone to its triplet state, followed by hydrogen abstraction from a suitable donor, generating radicals that propagate the polymerization.

Protecting Group: The 1,3-dioxolane ring protects carbonyl groups by forming a stable acetal, which can be selectively removed under acidic conditions .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRMRSRSJRMBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645056
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-12-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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